Methylbenzoyl-L-tryptophyl-D-phenylalaninate
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Overview
Description
Methylbenzoyl-L-tryptophyl-D-phenylalaninate is a synthetic compound with the molecular formula C28H27N3O4 and a molecular weight of 469.54 g/mol . It is known for its complex structure, which includes a benzoyl group, a tryptophan derivative, and a phenylalanine derivative. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methylbenzoyl-L-tryptophyl-D-phenylalaninate involves multiple steps. One common synthetic route includes the following steps:
Formation of N-benzoyl-L-tryptophan: This step involves the reaction of L-tryptophan with benzoyl chloride in the presence of a base such as sodium hydroxide.
Coupling with D-phenylalanine: The N-benzoyl-L-tryptophan is then coupled with D-phenylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
Methylbenzoyl-L-tryptophyl-D-phenylalaninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Scientific Research Applications
Methylbenzoyl-L-tryptophyl-D-phenylalaninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methylbenzoyl-L-tryptophyl-D-phenylalaninate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Methylbenzoyl-L-tryptophyl-D-phenylalaninate can be compared with other similar compounds, such as:
N-benzoyl-L-tryptophan: This compound lacks the phenylalanine derivative and has different chemical properties and applications.
Methylbenzoyl-L-tryptophyl-L-phenylalaninate: The L-phenylalanine derivative has different stereochemistry, leading to variations in biological activity and interactions.
Benzoyl-L-tryptophyl-D-phenylalaninate: This compound lacks the methyl group, resulting in different reactivity and solubility properties.
This compound stands out due to its unique combination of functional groups and stereochemistry, making it a valuable compound for various research applications.
Biological Activity
Methylbenzoyl-L-tryptophyl-D-phenylalaninate (MBTP) is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
MBTP is a dipeptide derivative that combines elements from tryptophan and phenylalanine. Its structure can be depicted as follows:
This compound exhibits unique properties due to the presence of both L- and D-amino acids, which can influence its biological activity.
Mechanisms of Biological Activity
- Antimicrobial Activity : Recent studies have shown that compounds similar to MBTP exhibit significant antimicrobial properties. For instance, derivatives of phenylalanine have been reported to demonstrate activity against Mycobacterium abscessus with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μM . This suggests that MBTP may possess similar antimicrobial capabilities due to its structural components.
- Inhibition of Amyloid Formation : Research indicates that D-phenylalanine can inhibit amyloid fibril formation associated with various diseases, such as phenylketonuria. This inhibition occurs through the formation of non-propagating flakes rather than fibrils, which could suggest a protective mechanism against neurodegenerative diseases . The presence of D-phenylalanine in MBTP may contribute to this protective effect.
- Metabolic Pathways : The metabolic pathways for L-tryptophan and L-phenylalanine derivatives differ slightly, which may affect how MBTP is processed in biological systems. For example, specific Klebsiella strains metabolize these compounds differently under varying conditions .
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial effects of phenylalanine derivatives found that certain formulations exhibited significant antibacterial activity against multiple strains, highlighting the potential for MBTP in treating bacterial infections . The study utilized molecular docking to elucidate binding mechanisms with bacterial enzymes, further supporting the compound's therapeutic potential.
Case Study 2: Amyloid Inhibition
In another investigation, the effects of D-phenylalanine on L-phenylalanine aggregation were analyzed. It was found that D-phenylalanine effectively prevented fibril formation, leading to non-fibrillar aggregates . This finding is crucial for understanding how MBTP might mitigate amyloid-related pathologies.
Table 1: Antimicrobial Activity of Phenylalanine Derivatives
Compound | MIC (μM) | Target Pathogen |
---|---|---|
Nα-2-thiophenoyl-D-phenylalanine | 6.25 - 12.5 | Mycobacterium abscessus |
This compound | TBD | TBD |
Table 2: Effects on Amyloid Formation
Compound | Effect on Fibril Formation | Type of Aggregate |
---|---|---|
D-Phenylalanine | Inhibitory | Non-propagating flakes |
L-Phenylalanine | Promotes | Fibrillar structures |
Properties
IUPAC Name |
methyl 2-[[2-benzamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-35-28(34)25(16-19-10-4-2-5-11-19)31-27(33)24(30-26(32)20-12-6-3-7-13-20)17-21-18-29-23-15-9-8-14-22(21)23/h2-15,18,24-25,29H,16-17H2,1H3,(H,30,32)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFZAIDTRUPTSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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